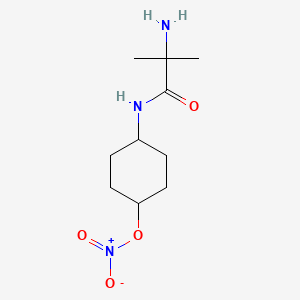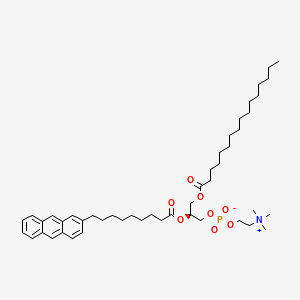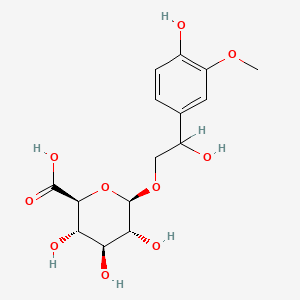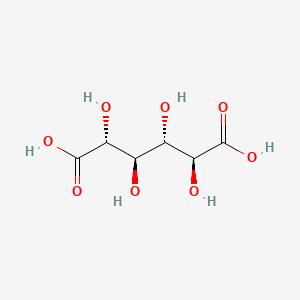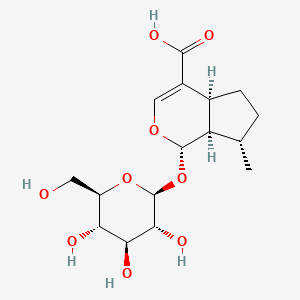![molecular formula C20H21NO5 B1227687 9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Condensation with Quinolin-6-Amine : A study by Kozlov et al. (2007) discusses the synthesis of related compounds involving the condensation of quinolin-6-amine with cyclohexane-1,3-dione and substituted benzaldehydes. The products are mixtures of diastereoisomers.
- Metabolite Synthesis : Mizuno et al. (2006) reported on the synthesis of related metabolites, highlighting efficient methods for their creation. This includes the use of protective groups and reactions like the Krohnke reaction for novel compound formations (Mizuno et al., 2006).
- Theoretical Study on Demethoxylation Precursors : A study by Sobarzo-Sánchez et al. (2006) synthesized a similar compound and conducted a theoretical study using DFT methods. They calculated local reactivity descriptors for understanding the aromatic demethoxylation process (Sobarzo-Sánchez et al., 2006).
Derivative Synthesis and Applications
- Bifunctional Compounds : Watermeyer et al. (2009) researched the synthesis of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, demonstrating their potential in drug development (Watermeyer et al., 2009).
- Synthesis of Substituted Compounds : Research by Wolińska et al. (2006) focused on the synthesis of substituted quinolines as potential immunosuppressive agents, highlighting the basicity of quinoline compounds and their therapeutic potential (Wolińska et al., 2006).
Propriétés
Nom du produit |
9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
|---|---|
Formule moléculaire |
C20H21NO5 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C20H21NO5/c1-3-24-20-12(5-4-6-16(20)23-2)13-10-19(22)21-15-11-18-17(9-14(13)15)25-7-8-26-18/h4-6,9,11,13H,3,7-8,10H2,1-2H3,(H,21,22) |
Clé InChI |
HFLRNLKKFQRTCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 |
SMILES canonique |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
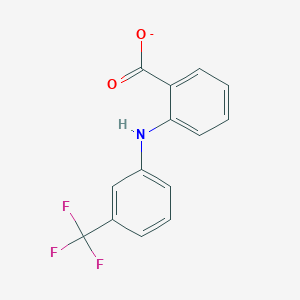

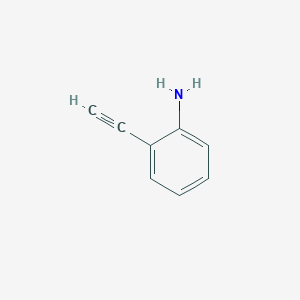
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
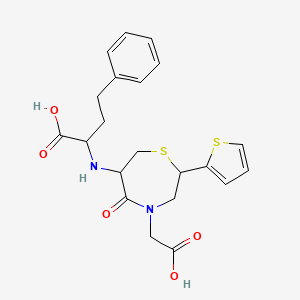
![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)

